

Spectroscopic Profile of Perfluorooctanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Perfluorooctanoyl chloride
CAS No.:	335-64-8
Cat. No.:	B1209173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **perfluorooctanoyl chloride** (PFOC), a crucial building block in the synthesis of fluorinated compounds. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **perfluorooctanoyl chloride**. Due to the limited availability of publicly accessible, detailed experimental data, some values are based on database information and typical ranges for related compounds.

Table 1: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment Assignment
63	High	[COCl] ⁺
69	High	[CF ₃] ⁺
119	High	[C ₂ F ₅] ⁺
Other notable fragments	-	[C _n F _{2n+1}] ⁺ , [C _n F _{2n-1} CO] ⁺

Note: The molecular ion peak for **perfluorooctanoyl chloride** is often of very low abundance or absent in electron ionization mass spectrometry.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1780 - 1815	C=O Stretch (Acyl Chloride)
~1150 - 1350	C-F Stretch

Table 3: ¹⁹F and ¹³C NMR Spectroscopy Data (Predicted)

¹⁹F NMR

Assignment	Predicted Chemical Shift (δ, ppm)
CF ₃	~ -81
CF ₂ (internal)	~ -120 to -126
CF ₂ (adjacent to C=O)	~ -118

¹³C NMR

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
C=O	~160	Singlet
CF ₂ (adjacent to C=O)	~115	Triplet
CF ₂ (internal)	~108-118	Triplet
CF ₃	~118	Quartet

Note: Predicted values are based on typical chemical shift ranges for perfluorinated compounds. Actual experimental values may vary based on solvent and other experimental conditions. The multiplicities for the ¹³C NMR are due to C-F coupling.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **perfluorooctanoyl chloride** are not readily available in the public domain. However, the following outlines general methodologies typically employed for these analyses.

Mass Spectrometry (Electron Ionization)

A sample of **perfluorooctanoyl chloride** would be introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for volatile compounds. Within the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid **perfluorooctanoyl chloride** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At this interface, the IR radiation is absorbed by the sample at specific frequencies corresponding to its vibrational modes.

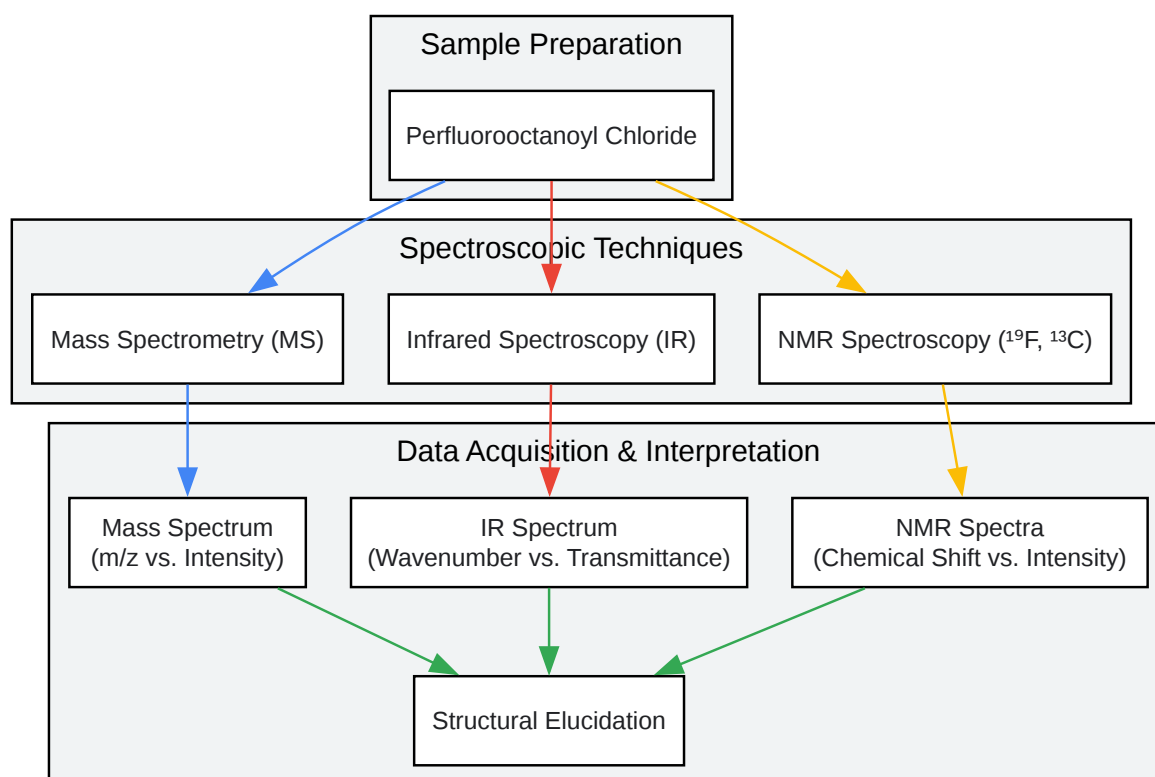
Nuclear Magnetic Resonance (NMR) Spectroscopy

For ^{19}F and ^{13}C NMR analysis, a sample of **perfluorooctanoyl chloride** would be dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) and placed in an NMR tube. The tube is then inserted into the high-field magnet of an NMR spectrometer. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay) are detected and transformed into the NMR spectrum. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H couplings; however, C-F couplings will remain, leading to splitting of the carbon signals.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **perfluorooctanoyl chloride**.

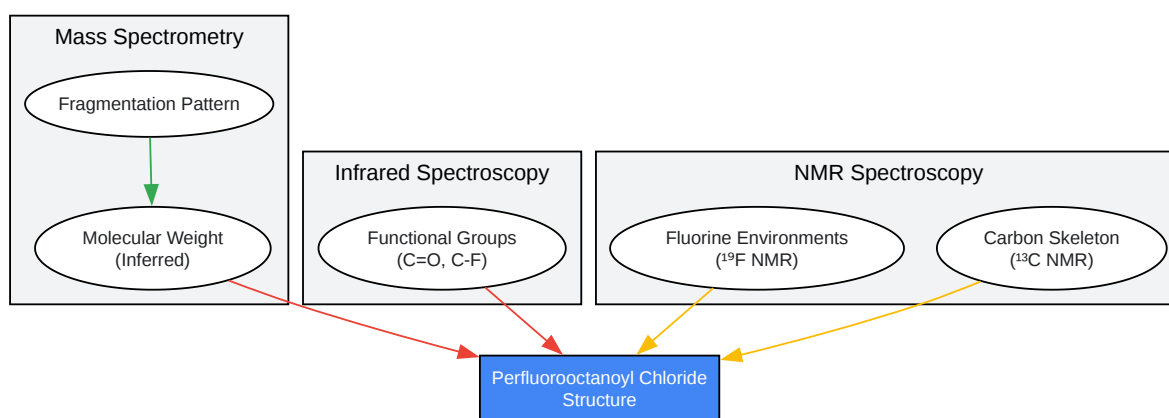


[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the logical relationship between the different spectroscopic data types and their contribution to the final structural elucidation of **perfluorooctanoyl chloride**.



[Click to download full resolution via product page](#)

Caption: Data Interpretation Pathway.

- To cite this document: BenchChem. [Spectroscopic Profile of Perfluorooctanoyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209173/docs#spectroscopic-profile-of-perfluorooctanoyl-chloride-a-technical-guide\]](https://www.benchchem.com/product/b1209173/docs#spectroscopic-profile-of-perfluorooctanoyl-chloride-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)